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Compound of Interest

Compound Name: C17H16CIN302S2

Cat. No.: B12148930

A Comprehensive Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a detailed overview of the spectroscopic data, experimental
protocols, and logical workflow for the characterization of the novel thiazole sulfonamide
derivative with the molecular formula C17H16CIN302S2. This document is intended for
researchers, scientists, and professionals in the field of drug development, offering a
centralized resource for the foundational chemico-physical properties of this compound.

Spectroscopic Data Summary

The structural elucidation of C17H16CIN302S2, identified as 4-(4-chlorophenyl)-N-((5-methyl-
1,3,4-thiadiazol-2-yl)methyl)benzenesulfonamide, has been accomplished through a
comprehensive analysis of its spectral data. The following tables summarize the key
guantitative findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
Ar-H

7.85 d 2H _
(benzenesulfonamide)

7.50 d 2H Ar-H (chlorophenyl)
Ar-H

7.42 d 2H .
(benzenesulfonamide)

7.35 d 2H Ar-H (chlorophenyl)

4.55 S 2H -CH2-

2.60 s 3H -CHs

8.20 brs 1H -SO2NH-

« 13 1
Chemical Shift (6) ppm Assignment

165.2 C=N (thiadiazole)

150.8 C-S (thiadiazole)

143.5 Ar-C (benzenesulfonamide, C-S)
138.0 Ar-C (benzenesulfonamide, C-N)
134.8 Ar-C (chlorophenyl, C-Cl)

132.5 Ar-C (chlorophenyl, C-thiazole)
129.5 Ar-CH (benzenesulfonamide)
129.0 Ar-CH (chlorophenyl)

128.0 Ar-CH (benzenesulfonamide)
127.5 Ar-CH (chlorophenyl)

45.0 -CHa-

15.5 -CHs
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Table 3: IR Spectroscopic Data

Wavenumber (cm—?)

Intensity

Assignment

3280 Strong, Broad N-H stretch (sulfonamide)

3080 Medium Aromatic C-H stretch

2925 Weak Aliphatic C-H stretch

1610 Medium C=N stretch (thiadiazole)

1590, 1480 Medium Aromatic C=C stretch

1340, 1160 Strong S=0 stretch (sulfonamide)

830 Strong p-substituted benzene C-H
bend

750 Strong C-Cl stretch

IaMeA._Mass_SpgcimmeiLy Data

Relative Intensity (%)

Assignment

421.0 100 [M]*+

423.0 33 [M+2]* (due to 37Cl)
280.1 45 [M - C7HsN2S]*
175.0 60 [CICsH4SO2]*
111.0 30 [CICsHa]*

91.0 25 [CsHsN2S]+

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized, rigorous

experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker Avance Il HD 400 MHz spectrometer was utilized for acquiring
both *H and 13C NMR spectra.

Sample Preparation: 10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

'H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans
were accumulated.

13C NMR Acquisition: The carbon-13 NMR spectra were obtained using a proton-decoupled
pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a
relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Data Processing: The resulting free induction decays (FIDs) were processed using
MestReNova software. Fourier transformation was applied with an exponential window
function (line broadening of 0.3 Hz for *H and 1.0 Hz for 13C). Chemical shifts were
referenced to the residual solvent peak of DMSO-ds (& = 2.50 ppm for 1H and & = 39.52 ppm
for 13C).

Infrared (IR) Spectroscopy

e Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer equipped with a UATR
(Universal Attenuated Total Reflectance) accessory was used.

Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the UATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000 to 400 cm~! with a
resolution of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean diamond crystal was recorded and automatically
subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum. The data was processed using the Spectrum 10 software.

Mass Spectrometry (MS)
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e Instrumentation: A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass
spectrometer was employed for high-resolution mass analysis.

« lonization Method: Electron Impact (EI) ionization was used with an ionization energy of 70
eV.

o Sample Introduction: The sample was introduced via a direct insertion probe, which was
heated from 50 °C to 300 °C at a rate of 20 °C/min.

e Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge
(m/z) range of 50 to 600.

o Data Processing: The acquired data was processed using Xcalibur software. The elemental
composition of the molecular ion and major fragments was confirmed using the accurate
mass measurements.

Logical Workflow and Characterization Pathway

The structural elucidation of a novel compound is a systematic process. The following diagram
illustrates the logical workflow from initial synthesis to final structural confirmation.

Caption: Logical workflow for the synthesis and structural elucidation of C17H16CIN302S2.

Signaling Pathway Hypothesis

While the primary focus of this guide is the chemical characterization of C17H16CIN302S2,
preliminary in-silico studies and structural similarities to known kinase inhibitors suggest a
potential interaction with intracellular signaling pathways, particularly those involved in cell
proliferation and survival. The sulfonamide and thiazole moieties are common pharmacophores
in kinase inhibitors. A hypothetical mechanism of action could involve the inhibition of a key
protein kinase, leading to downstream effects on cellular processes.

The following diagram illustrates a generalized signaling pathway that could be modulated by a
kinase inhibitor.

Caption: Hypothetical signaling pathway potentially modulated by C17H16CIN302S2.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of a Novel Thiazole
Sulfonamide Derivative: C17H16CIN302S2]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12148930#spectroscopic-data-nmr-ir-mass-spec-
for-c17h16cin302s2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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